molecular formula C7H16Cl2N2O B13914503 1-(2-Aminoethyl)piperidin-4-one;dihydrochloride

1-(2-Aminoethyl)piperidin-4-one;dihydrochloride

Cat. No.: B13914503
M. Wt: 215.12 g/mol
InChI Key: XUWKNFWFLHTIJO-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)piperidin-4-one;dihydrochloride is an organic compound with the molecular formula C7H16N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)piperidin-4-one;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclization reactions using high-purity starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)piperidin-4-one;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Aminoethyl)piperidin-4-one;dihydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor agonists.

    Medicine: Research into its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism by which 1-(2-Aminoethyl)piperidin-4-one;dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an agonist for trace amine-associated receptors, modulating their activity and influencing various biochemical pathways . The compound’s structure allows it to bind to specific sites on these targets, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Aminoethyl)piperidin-4-one;dihydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C7H16Cl2N2O

Molecular Weight

215.12 g/mol

IUPAC Name

1-(2-aminoethyl)piperidin-4-one;dihydrochloride

InChI

InChI=1S/C7H14N2O.2ClH/c8-3-6-9-4-1-7(10)2-5-9;;/h1-6,8H2;2*1H

InChI Key

XUWKNFWFLHTIJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)CCN.Cl.Cl

Origin of Product

United States

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